Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Fluorine Chemistry

This 2-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine is a strategic building block for fragment-based drug discovery targeting RET, JAK, and BTK kinases. The electron-withdrawing N-trifluoroethyl group provides metabolic stability that non-fluorinated analogs cannot match, while the 2-methyl substitution on the pyrazole ring is critical for ATP-pocket interactions. With a molecular weight of 230.19 g/mol and 98% purity, it is ideal for generating diverse amide libraries with minimal impurity carryover, accelerating SAR studies and lead optimization.

Molecular Formula C9H9F3N4
Molecular Weight 230.194
CAS No. 1566943-50-7
Cat. No. B2637151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine
CAS1566943-50-7
Molecular FormulaC9H9F3N4
Molecular Weight230.194
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)NCC(F)(F)F
InChIInChI=1S/C9H9F3N4/c1-6-4-7-8(14-5-9(10,11)12)13-2-3-16(7)15-6/h2-4H,5H2,1H3,(H,13,14)
InChIKeyDZYOKNWRGSTPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine: Structural Identity and Procurement Baseline


2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine (CAS 1566943-50-7) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazine class, a fused heterocyclic scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features a 2-methyl substituent on the pyrazole ring and an N-(2,2,2-trifluoroethyl) group at the 4-amine position, with molecular formula C9H9F3N4 and molecular weight 230.19 g/mol . This scaffold has been claimed in patents as RET kinase inhibitors for oncology applications [1].

Why Generic Substitution Fails: The Critical Role of 2-Methyl and N-Trifluoroethyl Substituents in Pyrazolo[1,5-a]pyrazine Performance


Within the pyrazolo[1,5-a]pyrazine class, minor structural modifications produce substantial shifts in kinase selectivity, potency, and pharmacokinetic profiles [1]. The N-trifluoroethyl group confers distinct electronic and steric properties that cannot be replicated by non-fluorinated N-alkyl analogs (e.g., N-methyl, N-ethyl, or N-cyclopropylmethyl derivatives), while the electron-withdrawing nature of the CF3 group simultaneously enhances metabolic stability relative to hydrocarbon chains [2]. Similarly, the 2-methyl group on the pyrazole ring modulates both the compound's lipophilicity and its binding interactions within the kinase ATP pocket, differentiating it from 2-unsubstituted or 2-aryl analogs [1]. These dual substitution features are not interchangeable with any single-substituent variant, and substitution with an analog lacking either the trifluoroethyl or 2-methyl group is expected to alter key properties including target residence time, off-target liability, and oral bioavailability [2].

Quantitative Differentiation Evidence for 2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine


Structural Differentiation: Trifluoroethyl vs. Non-Fluorinated N-Alkyl Substituents on Pyrazolo[1,5-a]pyrazine Core

The 2,2,2-trifluoroethyl substituent at the N4-amine position introduces three fluorine atoms, which increase the compound's lipophilicity (calculated logP) by approximately 0.8–1.2 log units compared to the corresponding N-ethyl analog, while reducing metabolic vulnerability at this position relative to N-methyl or N-ethyl substitutions [1]. This is consistent with the well-established effect of fluorination in pyrazolo[1,5-a]pyrazine kinase inhibitors where CF3-containing substituents enhance metabolic stability and target engagement [2].

Medicinal Chemistry Kinase Inhibitor Design Fluorine Chemistry

Purity Specification: Vendor-Qualified 98% Purity as a Procurement Benchmark

Multiple independent vendors list this compound at ≥98% purity as the standard commercial specification . This contrasts with the unsubstituted pyrazolo[1,5-a]pyrazin-4-amine core (CAS not applicable; MW 134.14), which is commonly supplied at 95% purity . The higher standard purity specification for the 2-methyl-N-trifluoroethyl derivative likely reflects the additional synthetic steps and purification required for this functionalized building block.

Chemical Procurement Quality Assurance Building Block Sourcing

Molecular Weight Differentiation: Impact on Physicochemical Properties Relative to Other Pyrazolo[1,5-a]pyrazine Analogs

With a molecular weight of 230.19 g/mol, this compound falls within the optimal range for fragment-based and lead-like screening libraries . In contrast, many bioactive pyrazolo[1,5-a]pyrazine kinase inhibitors disclosed in patents (e.g., US11851434B2) have molecular weights exceeding 400–500 g/mol due to extensive substitution patterns for potency optimization [1]. The relatively low MW of this compound makes it a versatile intermediate for further derivatization while retaining key structural features of the active pharmacophore.

Drug-likeness Lead Optimization Physicochemical Profiling

TFluorine Content as a Metabolic Stability Differentiator: Comparison with Non-Fluorinated Pyrazolo[1,5-a]pyrazine Analogs

This compound contains three fluorine atoms (13.7% fluorine by mass), a feature absent in non-fluorinated N-alkyl pyrazolo[1,5-a]pyrazin-4-amines such as N-methyl, N-ethyl, or N-cyclopropylmethyl derivatives . Fluorination at metabolically labile N-alkyl positions is a well-established strategy in medicinal chemistry to block oxidative dealkylation by cytochrome P450 enzymes, which is a major clearance pathway for N-alkyl amines [1]. The trifluoroethyl group is expected to confer enhanced metabolic stability compared to hydrocarbon N-alkyl chains, though direct microsomal stability data for this specific compound has not been published.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Optimal Application Scenarios for 2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine


Fragment-Based and Lead-Like Kinase Inhibitor Screening Libraries

With a molecular weight of 230.19 g/mol and dual substitution features (2-methyl and N-trifluoroethyl), this compound is an ideal entry for fragment-based drug discovery programs targeting kinases, particularly RET, JAK, and BTK [1]. Its low molecular weight and the presence of the pyrazolo[1,5-a]pyrazine core, which is a privileged scaffold in kinase inhibitor patents [2], make it suitable for initial hit identification and subsequent structure-based optimization. The trifluoroethyl group provides a built-in metabolic stability handle that is often lacking in fragment libraries.

Chemical Probe Development for Kinase Selectivity Profiling

The 2-methyl group on the pyrazole ring is positioned to interact with the ATP-binding pocket of kinases, and this substitution pattern differentiates it from analogous compounds lacking this group [1]. Researchers developing chemical probes to interrogate kinase selectivity can use this compound as a starting scaffold, leveraging the distinct electronic properties of the trifluoroethyl group to modulate binding kinetics and selectivity profiles relative to non-fluorinated analogs [2].

Building Block for Parallel Synthesis of Focused Kinase Inhibitor Libraries

As a building block with an available primary amine handle (at the N4 position) and a pre-installed 2-methyl group on the pyrazole, this compound can serve as a versatile intermediate for parallel amide coupling or reductive amination reactions to generate diverse analog libraries [1]. The 98% commercial purity specification [2] ensures that library synthesis proceeds with minimal impurity carryover, reducing the burden of post-synthesis purification.

Pharmacokinetic Comparator Studies Against Non-Fluorinated N-Alkyl Pyrazolo[1,5-a]pyrazines

For laboratories investigating the impact of fluorination on the pharmacokinetic properties of pyrazolo[1,5-a]pyrazine-based kinase inhibitors, this compound serves as a direct comparator to N-methyl, N-ethyl, and N-cyclopropylmethyl derivatives [1]. Comparative microsomal stability and plasma protein binding studies between this trifluoroethyl derivative and its non-fluorinated counterparts can provide quantitative SAR data on the metabolic shielding effect of the CF3 group [2].

Quote Request

Request a Quote for 2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.